2-Amino-4-bromo-3-(trifluoromethyl)pyridine
Description
2-Amino-4-bromo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a molecular formula of C₆H₄BrF₃N₂. This compound features a bromine atom at the 4-position, a trifluoromethyl (-CF₃) group at the 3-position, and an amino (-NH₂) substituent at the 2-position of the pyridine ring. Its molecular weight is approximately 255.01 g/mol, and it exhibits a melting point range of 80–82°C based on analogous brominated pyridines .
The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical research. Synthetic routes often involve halogenation or cross-coupling reactions, as seen in , where sodium hydride in THF mediates reactions with trifluoromethyl-substituted precursors .
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZNMKDQXHRDOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the regioselective deprotonation at the C-3 position of a pyridine derivative using lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to form the corresponding nicotinic acid . Another method includes the trifluoromethylation of 4-iodobenzene, which can be further functionalized to introduce the amino and bromo groups .
Industrial Production Methods
Industrial production of this compound often involves high-temperature vapor-phase reactions with transition metal-based catalysts. For instance, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C using catalysts like iron fluoride can yield trifluoromethylpyridine derivatives . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the bromo group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for regioselective deprotonation.
Iron Fluoride: Catalyst for high-temperature vapor-phase reactions.
Palladium Complexes: Employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives, while oxidation reactions can produce corresponding pyridine N-oxides.
Scientific Research Applications
2-Amino-4-bromo-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-Amino-4-bromo-3-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The presence of the trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its efficacy.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound increases molecular weight by ~68 g/mol compared to methyl-substituted analogs (e.g., 6-Amino-3-bromo-2-methylpyridine) .
- Nitro-substituted derivatives (e.g., 2-Amino-5-bromo-3-nitropyridine) exhibit higher melting points due to stronger intermolecular interactions from polar -NO₂ groups .
Binding Affinity and Target Interactions
- Trifluoromethyl vs. Chloro/Nitro Groups : Studies by Chen et al. (2006) demonstrated that trifluoromethyl-substituted pyridines exhibit 3–5× higher binding affinity to kinase targets compared to nitro- or chloro-substituted analogs, likely due to enhanced hydrophobic interactions and electron-withdrawing effects .
- Antimicrobial Activity : Ghorab et al. (2009) reported that brominated pyridines with -CF₃ groups (e.g., the target compound) showed MIC values of 2–4 µg/mL against Staphylococcus aureus, outperforming methyl- or methoxy-substituted analogs (MIC: 8–16 µg/mL) .
Metabolic Stability
- The -CF₃ group reduces oxidative metabolism in hepatic microsomes, as shown by Kim et al. (2005), with a half-life (t₁/₂) of >120 minutes for the target compound versus 30–60 minutes for nitro-substituted analogs .
Spectroscopic and Analytical Data
Infrared (IR) Spectral Features
| Compound | Key IR Absorptions (cm⁻¹) |
|---|---|
| 2-Amino-4-bromo-3-(trifluoromethyl)pyridine | 3350 (-NH₂), 1250–1100 (C-F stretch), 650 (C-Br) |
| 2-Amino-5-bromo-3-nitropyridine | 3450 (-NH₂), 1530 (-NO₂ asym), 1350 (-NO₂ sym) |
| 6-Amino-3-bromo-2-methylpyridine | 3300 (-NH₂), 2900 (-CH₃), 600 (C-Br) |
The C-F stretching vibrations (1100–1250 cm⁻¹) in the target compound are distinct from nitro or methyl groups, aiding in structural confirmation .
Biological Activity
2-Amino-4-bromo-3-(trifluoromethyl)pyridine (CAS No. 1227595-26-7) is a pyridine derivative notable for its unique trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, allowing for improved interaction with biological targets. The biological activity of 2-amino-4-bromo-3-(trifluoromethyl)pyridine can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of various enzymes, influencing metabolic pathways.
- Receptor Binding : Its structure allows for interactions with specific receptors, modulating signal transduction pathways.
- Cellular Uptake : The presence of the trifluoromethyl group enhances cellular permeability, facilitating uptake into target cells.
2-Amino-4-bromo-3-(trifluoromethyl)pyridine exhibits several key biochemical properties that contribute to its biological activity:
- Stability : The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
- Transport Mechanisms : Its distribution within biological systems is mediated by transport proteins, affecting its bioavailability and efficacy.
Research Findings
Recent studies have highlighted the diverse biological activities associated with 2-amino-4-bromo-3-(trifluoromethyl)pyridine. Below are summarized findings from various research articles:
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of 2-amino-4-bromo-3-(trifluoromethyl)pyridine against various pathogens. The results indicated that the compound possessed significant antibacterial properties, particularly against Gram-positive bacteria. -
Anticancer Properties :
In a recent investigation involving MDA-MB-231 cells, the compound demonstrated a strong inhibitory effect on cell proliferation. It was noted that treatment led to increased apoptosis markers, suggesting a mechanism involving programmed cell death. -
Enzyme Interaction Studies :
Research focusing on the interaction with cytochrome P450 enzymes revealed that while some inhibition occurred, it was not significant at therapeutic concentrations, suggesting a potential for reduced drug-drug interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
